molecular formula C10H9N3O B8694040 2-ethoxy-1H-benzimidazole-6-carbonitrile

2-ethoxy-1H-benzimidazole-6-carbonitrile

Cat. No.: B8694040
M. Wt: 187.20 g/mol
InChI Key: LFVTYPMTPYGFKJ-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-benzimidazole-6-carbonitrile is a synthetically versatile chemical scaffold designed for medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets due to its similarity to naturally occurring purine nucleotides . This particular derivative is engineered for the development of novel therapeutic agents, with its ethoxy substituent at the 2-position and carbonitrile group at the 6-position offering key sites for structural diversification and optimization of drug-like properties. The benzimidazole pharmacophore is recognized as a critical scaffold in anticancer agent development . Researchers utilize derivatives like this compound to synthesize compounds that function through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . Furthermore, strategic substitution at the C-2 and C-6 positions of the benzimidazole ring has been strongly linked to enhanced antimicrobial and antifungal activities in research settings, making this compound a valuable precursor for developing new anti-infective agents . Its structural features make it a promising intermediate for constructing libraries of compounds aimed at targeting dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylases (HDAC), which are prominent targets in oncological and infectious disease research .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-ethoxy-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C10H9N3O/c1-2-14-10-12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,2H2,1H3,(H,12,13)

InChI Key

LFVTYPMTPYGFKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1)C=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula MW (g/mol) Key Features
2-Methoxy-1H-benzimidazole-6-carbonitrile 2-OCH₃, 6-CN C₉H₇N₃O 181.17 Smaller alkoxy group; higher polarity
2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile 2-CH₂NH₂, 6-CN C₉H₈N₄ 172.19 Reactive aminomethyl group; nucleophilic
2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile 2-CH₂Cl, 6-CN C₉H₆ClN₃ 191.62 Chlorine as leaving group; electrophilic
2-(Pyridin-2-yl)-1H-benzimidazole-6-carbonitrile 2-C₅H₄N, 6-CN C₁₃H₉N₃ 207.23 Pyridine enhances metal coordination
6-Benzothiazolecarbonitrile Benzo-thiazole core, 6-CN C₈H₅N₂S 161.20 Thiazole ring; distinct electronic profile

Electronic and Reactivity Differences

  • Ethoxy vs. Methoxy : The ethoxy group in 2-ethoxy-1H-benzimidazole-6-carbonitrile increases lipophilicity compared to the methoxy analogue (logP ~1.5 vs. ~1.2), enhancing membrane permeability in drug design .
  • Aminomethyl vs. Ethoxy: The aminomethyl substituent (pKa ~9.5) introduces a basic site, enabling protonation at physiological pH, whereas the ethoxy group remains neutral .
  • Chloromethyl vs. Ethoxy : The chloromethyl derivative undergoes nucleophilic substitution (SN2) reactions, whereas the ethoxy group participates in hydrogen bonding or serves as a directing group in electrophilic substitution .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-1H-benzimidazole-6-carbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with substituted benzimidazole precursors. For example:

Cyclization : React 1,2-diaminobenzene derivatives with cyanide-containing electrophiles under acidic conditions to form the benzimidazole core .

Functionalization : Introduce the ethoxy group via nucleophilic substitution or alkylation reactions, ensuring regioselectivity at the 2-position.

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., acetonitrile/water mixtures) to isolate the product .

  • Key Considerations : Monitor reaction progress via TLC and confirm final structure via spectroscopic methods (see Question 2).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks to confirm the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and nitrile (no proton signal; ¹³C δ ~115 ppm) .
  • Infrared Spectroscopy (IR) : Identify the nitrile stretch (~2200 cm⁻¹) and benzimidazole C=N/C-C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement with SHELX?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN and BASF commands to model twinning ratios if diffraction patterns suggest overlapping lattices .
  • Disorder Modeling : For disordered ethoxy groups, apply PART and SUMP restraints to refine occupancy factors .
  • Validation Tools : Cross-check with PLATON or CIF-check to ensure geometric parameters (bond lengths/angles) align with expected values .

Q. What strategies address contradictory spectral data when confirming compound purity?

  • Methodological Answer :

Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .

High-Resolution MS : Resolve mass discrepancies caused by isotopic impurities or adducts .

Thermogravimetric Analysis (TGA) : Detect solvent/moisture content that may skew elemental analysis results .

Collaborative Interpretation : Use platforms like CIF-access repositories to benchmark data against published structures .

Q. How can the compound’s stability under reactive conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • Acid/Base Stability : Stir the compound in 0.1 M HCl/NaOH (25°C, 24h); monitor via HPLC for decomposition products (e.g., benzimidazole hydrolysis) .
  • Oxidative Stress : Expose to H₂O₂ or TBHP; analyze for nitrile-to-amide conversion via IR .
  • Light/Heat Stability :
  • Use UV chambers (254 nm) or ovens (40–80°C) to assess photolytic/thermal degradation .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : Analyze O–H⋯N or N–H⋯O interactions between benzimidazole NH and ethoxy/cyano groups using Mercury or OLEX2 .
  • π-π Stacking : Measure centroid-to-centroid distances (typically 3.5–4.0 Å) between benzimidazole rings .
  • Van der Waals Contributions : Use Hirshfeld surface analysis to quantify close contacts involving cyano/ethoxy moieties .

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